1-(2-Fluorophenyl)-2-iodoethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-2-iodoethan-1-ol is an organic compound characterized by the presence of both fluorine and iodine atoms attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)-2-iodoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with iodoethane in the presence of a base, followed by reduction to yield the desired product. The reaction conditions typically include:
Solvent: Tetrahydrofuran or similar organic solvents.
Base: Sodium hydride or potassium carbonate.
Temperature: Room temperature to slightly elevated temperatures.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The process may include:
Catalysts: Palladium or other transition metal catalysts to enhance reaction efficiency.
Purification: Recrystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can yield simpler alcohols or hydrocarbons.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Formation of 2-fluorophenylacetaldehyde or 2-fluorophenylacetone.
Reduction: Formation of 2-fluorophenylethane.
Substitution: Formation of 2-fluorophenyl-2-azidoethanol or 2-fluorophenyl-2-thioethanol.
Scientific Research Applications
1-(2-Fluorophenyl)-2-iodoethan-1-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-iodoethan-1-ol involves its interaction with various molecular targets. The presence of both fluorine and iodine atoms allows for unique interactions with enzymes and receptors, potentially leading to biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its structural modifications and the target molecules involved.
Comparison with Similar Compounds
2-Fluorophenylethanol: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodophenylethanol: Lacks the fluorine atom, affecting its chemical properties and biological interactions.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar fluorophenyl group but different overall structure and applications.
Uniqueness: 1-(2-Fluorophenyl)-2-iodoethan-1-ol is unique due to the simultaneous presence of both fluorine and iodine atoms, which imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H8FIO |
---|---|
Molecular Weight |
266.05 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-2-iodoethanol |
InChI |
InChI=1S/C8H8FIO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5H2 |
InChI Key |
CEURGFUVLHQWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(CI)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.